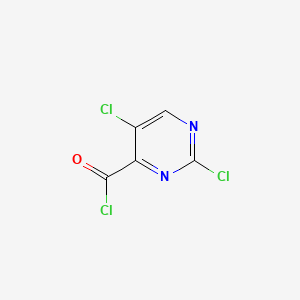
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is composed of eight amino acids and is also known as DNMT inhibitor-1. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 involves its ability to inhibit DNMTs. DNMTs are enzymes that add methyl groups to DNA, which can alter gene expression patterns. By inhibiting DNMTs, this compound can prevent the addition of methyl groups to DNA and alter gene expression patterns, potentially leading to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 in lab experiments is its specificity for DNMTs. This allows researchers to selectively target DNMTs and alter gene expression patterns. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are several future directions for research on Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2. One area of interest is its potential as a cancer therapy. By altering gene expression patterns, this compound could potentially inhibit the growth of cancer cells and improve patient outcomes. Additionally, research is needed to further understand the neuroprotective effects of this compound and its potential for treating neurological disorders. Finally, more research is needed to optimize the synthesis and purification methods for this compound, which could increase its availability for research and potential therapeutic applications.
In conclusion, this compound is a promising peptide with potential therapeutic applications. Its ability to inhibit DNMTs and alter gene expression patterns has been extensively studied, and it has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by a specific chemical group. After the peptide chain is complete, the final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 has been extensively studied for its potential therapeutic applications. It has been found to inhibit DNA methyltransferases (DNMTs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting DNMTs, this compound can alter gene expression patterns and potentially treat a range of diseases, including cancer, neurological disorders, and autoimmune diseases.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N13O12/c1-13(2)23(25(33)47)41-26(48)15(4)38-30(52)24(16(5)45)42-27(49)14(3)37-29(51)20(12-22(32)46)40-28(50)19(7-6-10-36-31(34)35)39-18-9-8-17(43(53)54)11-21(18)44(55)56/h8-9,11,13-16,19-20,23-24,39,45H,6-7,10,12H2,1-5H3,(H2,32,46)(H2,33,47)(H,37,51)(H,38,52)(H,40,50)(H,41,48)(H,42,49)(H4,34,35,36)/t14-,15-,16+,19-,20-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLXQYJSUDBJO-KPVWSTNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N13O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)


